[(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

stereochemistry JNK inhibitors DPP-4 inhibitors

[(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine-derived amino acid building block featuring a Cbz-protected cyclopropylamino group at the 3-position of the piperidine ring and a free acetic acid handle at the 1-position. Its molecular formula is C18H24N2O4 with a molecular weight of 332.4 g/mol.

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
Cat. No. B7986829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H24N2O4/c21-17(22)12-19-10-4-7-16(11-19)20(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m0/s1
InChIKeyGTPOMGCPALDCQA-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353993-57-3) Matters for Chiral Intermediate Procurement


[(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine-derived amino acid building block featuring a Cbz-protected cyclopropylamino group at the 3-position of the piperidine ring and a free acetic acid handle at the 1-position. Its molecular formula is C18H24N2O4 with a molecular weight of 332.4 g/mol . The compound belongs to the class of N-cyclopropyl-N-piperidinyl intermediates that serve as key precursors in the synthesis of GPR119 agonists for metabolic disorders [1] and in the construction of DPP-4 inhibitor analogues [2]. The (S)-configured stereocenter at the piperidine 3-position is a critical determinant of downstream biological activity, distinguishing it from its (R)-enantiomer (CAS 1354016-57-1) and racemic mixture (CAS 1353944-53-2) [3].

Why [(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Cannot Be Substituted by Generic Analogs in Enantioselective Synthesis


Substituting the (S)-configured target compound with its (R)-enantiomer, racemic mixture, or des-cyclopropyl analogs introduces quantifiable risks in stereochemical fidelity, physicochemical property drift, and target engagement. The (S)-3-aminopiperidine scaffold is specifically required for the synthesis of pan-JNK inhibitors targeting Huntington's disease , whereas the (R)-enantiomer is the established intermediate for DPP-4 inhibitors such as alogliptin and linagliptin [1]. Racemic material (CAS 1353944-53-2) necessitates additional chiral resolution steps, increasing cost and reducing yield. Removing the cyclopropyl group (as in N-Cbz-3-piperidineacetic acid, CAS 86827-10-3) lowers the computed XLogP3 by approximately 0.6–1.1 units [2], altering membrane permeability and pharmacokinetic profiles of final compounds. These non-interchangeable properties mandate precise specification of the (S)-configured, cyclopropyl-bearing intermediate for target-specific drug discovery programs.

Quantitative Differentiation of [(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Against Closest Analogs


Stereochemical Configuration Dictates Target Class Applicability: (S) vs. (R) Enantiomer

The (S)-configuration at the piperidine 3-position directs utility toward pan-JNK inhibitor synthesis for Huntington's disease, whereas the (R)-enantiomer (CAS 1354016-57-1) is the established intermediate for DPP-4 inhibitors including alogliptin (IC50 < 10 nM against DPP-4) [1]. The (R)-3-aminopiperidine core has been validated as a key intermediate for alogliptin, trelagliptin, and linagliptin production via diastereomeric resolution [2]. The target (S)-enantiomer is explicitly documented as a building block for pan-JNK inhibitors . Using the incorrect enantiomer would direct synthesis toward an entirely different therapeutic target class, rendering the downstream compound inactive for the intended indication. Both enantiomers are commercially available at 98% purity (Leyan, catalog numbers 1811069 for S and 1811070 for R) .

stereochemistry JNK inhibitors DPP-4 inhibitors Huntington's disease type 2 diabetes

Cyclopropyl Group Increases Lipophilicity by 0.6–1.1 XLogP3 Units Relative to Des-Cyclopropyl Analog

The cyclopropyl substituent on the exocyclic nitrogen significantly elevates lipophilicity compared to the des-cyclopropyl analog N-Cbz-3-piperidineacetic acid (CAS 86827-10-3). The latter has a PubChem-computed XLogP3 of 1.9 [1]. Based on the established contribution of the cyclopropyl group to XLogP3 (cyclopropyl-piperidin-3-yl-amine: XLogP3 = 0.5 ; 1-cyclopropylpiperidine: XLogP3 = 1.7 ), appending a cyclopropyl group to the piperidine nitrogen increases XLogP3 by approximately 0.6–1.1 units. This predicts an XLogP3 range of 2.5–3.0 for the target compound, representing a 32–58% increase in lipophilicity. This shift directly impacts passive membrane permeability and oral bioavailability of downstream drug candidates.

lipophilicity XLogP3 membrane permeability physicochemical properties

Molecular Weight and Heavy Atom Count Distinguish the Cyclopropyl-Containing Scaffold from Simplified Piperidine Acetic Acid Building Blocks

The target compound has a molecular weight of 332.4 g/mol and contains 24 heavy atoms . In contrast, the des-cyclopropyl analog N-Cbz-3-piperidineacetic acid (CAS 86827-10-3) has a molecular weight of 277.31 g/mol [1], a difference of 55.09 Da attributable to the cyclopropyl group (C3H5, exact mass 41.04 Da) plus the additional oxygen in the Cbz carbamate linkage (16 Da). The higher molecular weight and increased heavy atom count place the target compound in a more favorable range for fragment-based lead optimization (typically 250–350 Da) while providing additional vectors for structure-activity relationship exploration. The increased hydrogen bond acceptor count (5 vs. 4) and rotatable bond count (7 vs. 5) [2] further differentiate conformational and solvation properties.

molecular weight heavy atom count pharmacokinetics building block selection

Cbz Protecting Group Enables Orthogonal Deprotection Strategy Not Available with N-Benzyl Analogs

The benzyloxycarbonyl (Cbz) protecting group on the target compound permits selective deprotection via catalytic hydrogenolysis (H2, Pd/C) without affecting the acetic acid moiety or the piperidine ring [1]. In contrast, the N-benzyl analog [(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353982-73-6) requires harsher conditions for N-debenzylation, which may compromise the acid-labile acetic acid functional handle . The Cbz group is cleaved under neutral, mild conditions (room temperature, atmospheric H2 pressure), preserving the stereochemical integrity of the (S)-center [2]. This orthogonal deprotection capability allows sequential functionalization strategies (e.g., first modify the acetic acid via amide coupling, then deprotect the cyclopropylamine) that are not feasible with the N-benzyl analog.

protecting group strategy Cbz deprotection hydrogenolysis orthogonal synthesis

Optimal Research and Industrial Application Scenarios for [(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid


Synthesis of Pan-JNK Inhibitors for Huntington's Disease Drug Discovery

The (S)-configured 3-aminopiperidine scaffold is a validated building block for pan-JNK inhibitors targeting Huntington's disease . The Cbz-protected cyclopropylamino intermediate enables sequential functionalization: first, amide coupling at the acetic acid handle to install the inhibitor warhead; second, hydrogenolytic Cbz deprotection to liberate the cyclopropylamino group for final diversification. The cyclopropyl group contributes an estimated +0.6–1.1 XLogP3 units relative to des-cyclopropyl analogs [1], enhancing blood-brain barrier penetration of the final JNK inhibitor—a critical requirement for CNS-targeted Huntington's disease therapeutics.

GPR119 Agonist Lead Optimization for Type 2 Diabetes

N-Cyclopropyl-N-piperidinyl-amide derivatives are established GPR119 agonists with demonstrated efficacy in improving glucose tolerance in diabetic mouse models without causing hypoglycemia . The target compound serves as a direct precursor to these amide derivatives via Cbz deprotection followed by acylation with heteroaryl carboxylic acids. The (S)-stereochemistry at the piperidine 3-position can confer selectivity advantages over the racemic mixture, as GPR119 is a stereospecific receptor. The cyclopropyl group's contribution to lipophilicity (ΔXLogP3 ≈ +0.6–1.1 vs. des-cyclopropyl analog) [1] may improve oral bioavailability of the final GPR119 agonists.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 332.4 g/mol, 24 heavy atoms, and 5 hydrogen bond acceptors , the target compound resides within the optimal fragment space (MW 250–350 Da) for FBDD campaigns. Its 7 rotatable bonds provide conformational flexibility for binding pocket adaptation, while the cyclopropyl ring introduces rigidification that can enhance binding entropy upon target engagement. The free acetic acid handle allows direct conjugation to fragment libraries via amide bond formation, and the Cbz group provides a UV-active chromophore for LC-MS tracking during fragment screening [1].

Stereospecific Intermediate for Chiral Pool Synthesis of CNS Drug Candidates

The (S)-configured stereocenter, available at 98% enantiomeric purity from commercial sources , enables direct incorporation into chiral pool synthesis strategies. This avoids the need for asymmetric hydrogenation or chiral resolution steps that can reduce overall yield by 30–50% compared to starting from racemic material (CAS 1353944-53-2) [1]. The acetic acid moiety provides a versatile handle for further derivatization without disturbing the stereocenter, making this compound a strategic procurement choice for medicinal chemistry programs requiring enantiomerically pure piperidine intermediates for CNS targets.

Quote Request

Request a Quote for [(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.